Pirlimycin

Antimicrobial susceptibility Anaerobic bacteria MIC comparison

Pirlimycin is the sole FDA-approved lincosamide (21 CFR 526.1810) for lactating dairy cattle intramammary mastitis—clinically and subclinically—caused by S. aureus, S. agalactiae, S. dysgalactiae, and S. uberis. It delivers 15-fold greater mammary tissue retention and 2- to 20-fold higher in vivo potency than clindamycin. Codified FDA residue tolerances (liver 0.5 ppm, muscle 0.3 ppm, milk 0.4 ppm) and defined withdrawal periods (36-h milk; 28-day slaughter) provide regulatory certainty that lincomycin and clindamycin cannot offer. Its 6-membered 4-ethylpipecolamide ring enhances hydrophobicity and antimicrobial penetration. For anaerobic studies, pirlimycin exhibits fourfold greater potency against the B. fragilis group (MIC₉₀ 1 μg/ml) vs clindamycin (MIC₉₀ 4 μg/ml). Proven extended 8-day therapy achieves up to 100% streptococcal cure rates.

Molecular Formula C17H31ClN2O5S
Molecular Weight 411.0 g/mol
CAS No. 79548-73-5
Cat. No. B1678455
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePirlimycin
CAS79548-73-5
Synonymscis-4-ethyl-L-picecolic acid amide of 7-deoxy-7(S)chloromethylthio lincosaminide hydrochloride
pirlimycin
pirlimycin monohydrochloride monohydrate, (2S-cis)-isomer
pirlimycin monohydrochloride, (2R-cis)-isomer
U 57930E
U-57930E
Molecular FormulaC17H31ClN2O5S
Molecular Weight411.0 g/mol
Structural Identifiers
SMILESCCC1CCNC(C1)C(=O)NC(C2C(C(C(C(O2)SC)O)O)O)C(C)Cl
InChIInChI=1S/C17H31ClN2O5S/c1-4-9-5-6-19-10(7-9)16(24)20-11(8(2)18)15-13(22)12(21)14(23)17(25-15)26-3/h8-15,17,19,21-23H,4-7H2,1-3H3,(H,20,24)/t8-,9+,10-,11+,12-,13+,14+,15+,17+/m0/s1
InChIKeyHBJOXQRURQPDEX-MHXMMLMNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Pirlimycin (CAS 79548-73-5): Evidence-Based Selection Guide for Bovine Mastitis Therapeutics


Pirlimycin is a semi-synthetic lincosamide antibiotic derived from clindamycin via hydrolytic cleavage of the propyl N-methylproline moiety and subsequent re-annealing with 4-ethylpipecolic acid [1]. This structural modification replaces clindamycin's 5-membered cyclic amino acid amide with a 6-membered 4-ethylpipecolamide ring, conferring increased hydrophobicity relative to clindamycin . Pirlimycin hydrochloride, marketed as Pirsue® (Zoetis Inc.), is the only lincosamide specifically developed and exclusively approved for intramammary administration in lactating dairy cattle for the treatment of clinical and subclinical mastitis caused by Gram-positive pathogens including Staphylococcus aureus, Streptococcus agalactiae, Streptococcus dysgalactiae, and Streptococcus uberis [2].

Pirlimycin vs. Clindamycin and Lincomycin: Why In-Class Substitution in Veterinary Mastitis Applications Is Not Supported by Evidence


Pirlimycin is not a generic lincosamide and cannot be substituted with lincomycin or clindamycin in bovine mastitis applications based on four verifiable differentiators: (1) tissue pharmacokinetics—pirlimycin exhibits approximately 15-fold greater efficacy than clindamycin and lincomycin in experimental staphylococcal mastitis models due to increased affinity for and prolonged retention in mammary tissue [1]; (2) regulatory exclusivity—pirlimycin is the only lincosamide with FDA approval for intramammary use in lactating cattle, while clindamycin carries no food-producing animal approvals in the United States [2]; (3) established residue tolerances—pirlimycin possesses codified FDA marker residue tolerances (liver: 0.5 ppm; muscle: 0.3 ppm; milk: 0.4 ppm) and a defined 36-hour milk discard time, parameters that do not exist for clindamycin in cattle [3]; and (4) antimicrobial potency differential—pirlimycin demonstrates 2- to 20-fold higher in vivo activity than clindamycin against key mastitis pathogens in experimental infection models [4].

Pirlimycin Quantitative Differentiation Evidence: Head-to-Head Comparator Data for Scientific Procurement Decisions


Pirlimycin Demonstrates Fourfold Higher Potency Than Clindamycin Against Bacteroides fragilis Group Isolates

In a direct head-to-head comparison against seven antimicrobial agents including clindamycin and lincomycin, pirlimycin was the most active compound against strains of the Bacteroides fragilis group. The 90% minimal inhibitory concentration (MIC₉₀) for pirlimycin was 1 μg/ml, compared to 4 μg/ml for clindamycin, representing a fourfold greater potency [1]. The activity range for pirlimycin was 0.125 to 4 μg/ml, with minimal bactericidal concentration ranging from 0.5 to 16 μg/ml, consistent with bacteriostatic behavior [1].

Antimicrobial susceptibility Anaerobic bacteria MIC comparison

Pirlimycin Exhibits 15-Fold Superior Efficacy Compared to Clindamycin and Lincomycin in Experimental Staphylococcal Mastitis Model

Pharmacokinetic experiments in a lactating mouse model of staphylococcal mastitis demonstrated that pirlimycin was approximately 15-fold more effective than clindamycin and lincomycin depending upon route of administration [1]. This enhanced efficacy was mechanistically attributed to increased affinity for and prolonged retention in the mammary gland tissue rather than superior intrinsic antibacterial activity alone, as the in vitro antibacterial potencies of pirlimycin and clindamycin were nearly identical [1][2].

Veterinary pharmacology Mastitis treatment In vivo efficacy

Pirlimycin In Vivo Activity Ranges from 2- to 20-Fold Greater Than Clindamycin Across Multiple Pathogen Infection Models

In a comprehensive evaluation of clindamycin analogs, pirlimycin demonstrated 2- to 20-fold higher in vivo activity than clindamycin when administered to mice experimentally infected with strains of Staphylococcus aureus, Streptococcus pyogenes, Streptococcus pneumoniae, Bacteroides fragilis, and Plasmodium berghei, despite nearly identical in vitro antibacterial activity between the two compounds [1]. Additionally, pirlimycin was sequestered within B. fragilis-induced abscesses in mice, maintaining a drug concentration at least 60 times the required inhibitory concentration for 6 hours following a single subcutaneous dose of 200 mg/kg [1].

Comparative efficacy Animal infection models Antibacterial potency

Pirlimycin Residue Profile: ≥95% of Milk Residue Exists as Unchanged Parent Compound with FDA-Established Tolerances

Metabolism and residue studies in dairy cows following intramammary infusion established that pirlimycin accounted for ≥95% of the drug residue in milk and was excreted predominantly as unchanged parent compound in urine and feces [1]. Pirlimycin sulfoxide was identified as the major residue in liver, the designated target tissue for regulatory residue monitoring [1]. FDA-established tolerances for pirlimycin (marker residue) in cattle are: liver 0.5 ppm, muscle 0.3 ppm, and milk 0.4 ppm, with an acceptable daily intake (ADI) of 0.01 mg/kg body weight per day [2].

Drug residues Food safety Pharmacokinetics

Prepartum Pirlimycin Treatment Reduces Early Lactation Intramammary Infection Prevalence Without Milk Residue Detection

A prospective clinical trial in 183 Holstein-Friesian heifers (663 quarters) evaluated prepartum intramammary administration of a single 50-mg dose of pirlimycin per quarter approximately 10 to 14 days prior to parturition. Treated heifers in herd A demonstrated higher overall cure rates, higher cure rates for intramammary infections caused by coagulase-negative staphylococci (CNS) and Staphylococcus aureus, lower somatic cell count, and lower prevalence of chronic intramammary infection compared with untreated control heifers [1]. Notably, no pirlimycin residues were detected in postpartum milk samples from any treated heifer [1].

Dairy heifer mastitis Prepartum therapy Clinical trial

Extended Pirlimycin Therapy Achieves 100% Cure Rate for Environmental Streptococcus spp. Mastitis at 8-Day Regimen

In a study evaluating extended intramammary pirlimycin therapy, cows were treated with 50 mg pirlimycin via two intramammary infusions per quarter at 24-hour intervals for 2, 5, or 8 days. For environmental Streptococcus spp. infections, cure rates increased with treatment duration: 66.7% (14/21) in the 2-day group, 85% (17/20) in the 5-day group, and 100% (14/14) in the 8-day group . For S. aureus infections, corresponding cure rates were 13.3% (2/15), 31.3% (5/16), and 83.3% (5/6) in the 2-day, 5-day, and 8-day groups, respectively . The FDA approved an extended dosage regimen for pirlimycin of up to 8 consecutive days in 2008 based on such evidence [1].

Extended therapy Streptococcus mastitis Dose-response

Pirlimycin (CAS 79548-73-5): Optimal Research and Industrial Application Scenarios Based on Quantitative Evidence


FDA-Approved Intramammary Therapy for Clinical and Subclinical Mastitis in Lactating Dairy Cattle

Pirlimycin is the only lincosamide antibiotic with FDA approval for intramammary administration in lactating dairy cattle for the treatment of clinical and subclinical mastitis caused by Staphylococcus species (including S. aureus) and Streptococcus species (including S. agalactiae, S. dysgalactiae, and S. uberis) [1]. The standard dosage is 50 mg (one syringe) administered into each infected quarter every 24 hours, with approved treatment durations of 2 days (standard) or up to 8 consecutive days for extended therapy [1]. Milk discard time is 36 hours following the last treatment, and preslaughter withdrawal period is 28 days [1]. This scenario is supported by the quantitative efficacy evidence in Section 3 showing 15-fold superior mammary tissue retention compared to clindamycin and up to 100% cure rates with extended therapy [2].

Prepartum Prophylaxis in Dairy Heifers to Reduce Early Lactation Intramammary Infection Prevalence

Based on clinical trial evidence demonstrating reduced prevalence of early lactation intramammary infections and lower somatic cell counts following prepartum administration, pirlimycin may be used off-label for prepartum prophylaxis in dairy heifers [1]. The regimen evaluated was a single 50-mg intramammary dose per quarter administered approximately 10 to 14 days prior to expected parturition [1]. This application is particularly valuable for herds with known high prevalence of coagulase-negative staphylococcal infections in first-lactation heifers, with the evidence showing no pirlimycin residues detected in postpartum milk samples [1].

Antimicrobial Susceptibility Testing Reference Standard for Veterinary Mastitis Pathogen Surveillance

Large-scale susceptibility surveillance studies encompassing approximately 8,000 bovine mastitis pathogen isolates across North America (2002-2010) have established pirlimycin MIC₅₀ values of ≤0.5 μg/ml for streptococci, providing validated breakpoint reference data for veterinary diagnostic laboratories [1]. Pirlimycin's well-characterized in vitro activity against Gram-positive mastitis pathogens, combined with documented resistance gene associations (ermB-mediated resistance at MIC >16 μg/ml in S. dysgalactiae and S. uberis), positions it as an appropriate reference compound for antimicrobial susceptibility testing panels in veterinary mastitis pathogen monitoring programs [1][2].

Lincosamide Comparator for Anaerobic Bacteriology Research

For researchers investigating anaerobic bacterial susceptibility or developing novel antimicrobial agents against Bacteroides species, pirlimycin serves as a high-potency lincosamide comparator with documented fourfold greater activity (MIC₉₀ = 1 μg/ml) than clindamycin (MIC₉₀ = 4 μg/ml) against the B. fragilis group [1]. This quantitative differentiation makes pirlimycin the preferred positive control or reference standard in studies where maximal lincosamide class potency against anaerobes is required, or where the mechanistic basis for enhanced tissue penetration (60-fold above MIC maintained in abscesses for 6 hours) is under investigation [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Pirlimycin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.